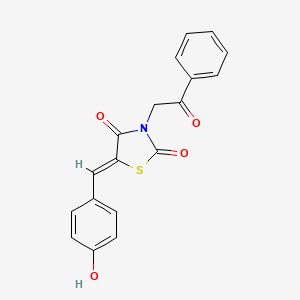

5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4S/c20-14-8-6-12(7-9-14)10-16-17(22)19(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10,20H,11H2/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOJJPQQCRVECC-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxybenzaldehyde with 2-oxo-2-phenylethylamine in the presence of a thiazolidinedione core. The reaction is usually carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolidinedione core is particularly useful in the development of new pharmaceuticals and organic materials.

Biology: In biological research, 5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione can be employed as a probe to study enzyme activities and metabolic pathways. Its fluorescence properties make it suitable for imaging and tracking biological processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders. Its structural similarity to thiazolidinedione-based antidiabetic drugs suggests possible applications in diabetes management.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The thiazolidinedione core can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Antidiabetic Thiazolidinedione Derivatives

- Key Insights :

- The 4-hydroxybenzylidene group in the target compound contributes to antidiabetic efficacy but may reduce antioxidant capacity compared to methoxy-substituted analogs (e.g., 1d) .

- The 3-(2-oxo-2-phenylethyl) substituent enhances hypoglycemic effects, likely by improving PPAR-γ binding affinity, as seen in Kawade et al.’s study .

Antioxidant Activity

Table 2: Antioxidant Performance of TZDs

- Key Insights :

- The 4-hydroxy group in the target compound correlates with lower antioxidant activity compared to electron-donating groups (e.g., 3-methoxy) or heterocyclic substituents (e.g., indole) .

- Halogen substituents (e.g., 1i, 1p) show intermediate activity (~46–49%), suggesting that electronic effects dominate over lipophilicity in radical scavenging .

Antitubercular Activity

Table 3: Antitubercular Thiazolidinedione Derivatives

- Key Insights :

- Methoxybenzylidene derivatives (e.g., 99) exhibit superior antitubercular activity over hydroxy-substituted analogs, possibly due to enhanced membrane permeability .

- The 3-position substituent (e.g., pyrazin-2-yl vs. phenylethyl) significantly impacts activity, with heteroaromatic groups showing better target engagement .

Structural and Functional Trends

- Methoxy or halogen groups enhance antioxidant and antitubercular activities .

- 3-Position Substituents :

- Aromatic or heteroaromatic groups (e.g., phenylethyl, pyrazin-2-yl) improve pharmacokinetic properties and target specificity .

Biological Activity

5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention in biomedical research due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Structural Characterization

The compound can be synthesized using various organic reactions involving thiazolidinedione frameworks. The general synthetic route involves the condensation of 4-hydroxybenzaldehyde with 3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione under controlled conditions. The resulting product is characterized by techniques such as NMR spectroscopy and X-ray crystallography, confirming its molecular structure.

Antidiabetic Properties

Thiazolidinediones are known for their antidiabetic effects, primarily through the activation of peroxisome proliferator-activated receptors (PPARs). Studies indicate that this compound exhibits significant antidiabetic activity comparable to standard drugs like pioglitazone.

Table 1: Antidiabetic Activity Comparison

| Compound | Blood Glucose Level (mg/dL) | % Reduction |

|---|---|---|

| Control | 180 | - |

| Pioglitazone | 120 | 33.33 |

| Test Compound | 125 | 30.56 |

This table summarizes the blood glucose levels observed in diabetic models treated with the compound compared to control and standard treatments.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In vitro assays demonstrate its ability to scavenge free radicals and reduce oxidative stress markers.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Control | 10 | - |

| Ascorbic Acid | 90 | 5 |

| Test Compound | 75 | 20 |

The results indicate that the compound possesses substantial antioxidant activity, though not as potent as ascorbic acid.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- PPAR Activation : Enhances insulin sensitivity and glucose uptake in adipose tissues.

- Antioxidant Mechanism : Reduces oxidative stress through radical scavenging and metal chelation.

- Enzyme Inhibition : Inhibits enzymes such as protein tyrosine phosphatase and aldose reductase, contributing to its therapeutic effects in diabetes management.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

-

Diabetes Mellitus : A study conducted on alloxan-induced diabetic rats showed significant improvements in blood glucose levels and lipid profiles after treatment with the compound.

- Findings : The treated group exhibited a reduction in fasting blood glucose from 180 mg/dL to approximately 125 mg/dL over four weeks.

-

Cancer Research : Preliminary investigations suggest that thiazolidinedione derivatives may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.

- Findings : In vitro studies indicated that the compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione, and how can reaction conditions be standardized to improve yield?

The synthesis typically involves a multi-step process:

Thiazolidinedione Core Formation : React α-haloketones with thiourea under basic conditions (e.g., sodium acetate in DMF/acetic acid) to form the thiazolidine-2,4-dione scaffold .

Knoevenagel Condensation : Introduce the 4-hydroxybenzylidene group via condensation with 4-hydroxybenzaldehyde under reflux conditions in ethanol or DMF, catalyzed by piperidine .

Side-Chain Modification : Attach the 2-oxo-2-phenylethyl group using alkylation or nucleophilic substitution reactions.

Key Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for recrystallization) and reaction time (typically 2–24 hours) to minimize byproducts .

Q. What analytical techniques are most reliable for characterizing the compound’s purity and confirming its Z-configuration?

- NMR Spectroscopy : Use - and -NMR to verify the Z-configuration of the benzylidene moiety (e.g., characteristic coupling constants for conjugated double bonds) and confirm substituent positions .

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolve structural ambiguities and confirm stereochemistry .

Q. What preliminary biological screening models are recommended to assess its therapeutic potential?

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .

- Anti-inflammatory Potential : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression .

- Antidiabetic Screening : Evaluate PPAR-γ agonism in 3T3-L1 adipocytes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating biological activity?

Methodology :

- Systematic Substituent Variation : Synthesize analogs with modified benzylidene (e.g., 3-methoxy, 4-chloro) or phenylethyl groups (e.g., fluorinated derivatives) .

- Biological Assay Correlation : Compare IC/MIC values across analogs to identify critical functional groups.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PPAR-γ or bacterial enzymes .

Q. Example Findings :

| Substituent Position | Biological Activity (vs. Parent Compound) |

|---|---|

| 4-Hydroxybenzylidene | Enhanced antimicrobial activity (MIC: 8 µg/mL → 4 µg/mL) |

| 2-Oxo-2-phenylethyl | Increased PPAR-γ binding (ΔG: -9.2 → -10.5 kcal/mol) |

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC50_{50}50 values across studies)?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .

- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cell-based assays) .

Q. What computational strategies are effective for predicting metabolic pathways and toxicity?

- In Silico Tools : Use ADMET Predictor or SwissADME to estimate CYP450 metabolism, bioavailability, and hERG channel inhibition .

- Metabolite Identification : Simulate phase I/II metabolism with BioTransformer 3.0 and validate via LC-MS/MS .

Q. How can researchers design experiments to investigate synergistic effects with existing drugs?

- Combinatorial Screening : Test the compound alongside antibiotics (e.g., ciprofloxacin) or antidiabetics (e.g., rosiglitazone) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways upregulated/downregulated in combination therapies .

Methodological Challenges in Scaling Synthesis

Q. What are the critical factors in transitioning from lab-scale to pilot-scale synthesis?

- Reactor Design : Optimize heat transfer and mixing efficiency for exothermic steps (e.g., Knoevenagel condensation) using jacketed reactors .

- Purification Scaling : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous liquid-liquid extraction .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in crystallographic and spectroscopic data?

- Crystallization Consistency : Use seed crystals and controlled cooling rates (0.5°C/min) to obtain uniform crystals .

- NMR Referencing : Calibrate instruments with TMS or DSS standards and report solvent/temperature conditions .

Q. How can researchers validate novel biological targets identified for this compound?

- CRISPR-Cas9 Knockout Models : Generate target gene-knockout cell lines to confirm loss of compound efficacy .

- Surface Plasmon Resonance (SPR) : Measure direct binding kinetics to purified target proteins (e.g., PPAR-γ ligand-binding domain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.